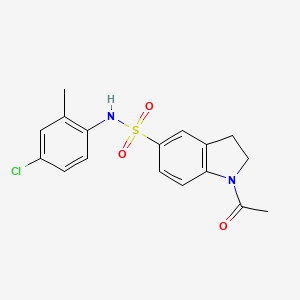![molecular formula C16H23FN2O4S B4854348 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-isopropyl-3-piperidinecarboxamide](/img/structure/B4854348.png)
1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-isopropyl-3-piperidinecarboxamide
Vue d'ensemble
Description
1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-isopropyl-3-piperidinecarboxamide is a chemical compound commonly known as FISP or FIPI. It is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes. FISP has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
FISP acts as a competitive inhibitor of 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-isopropyl-3-piperidinecarboxamide by binding to its catalytic site. 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-isopropyl-3-piperidinecarboxamide catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid, a lipid second messenger that regulates various cellular processes. FISP inhibits this reaction by preventing the binding of phosphatidylcholine to 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-isopropyl-3-piperidinecarboxamide, thereby reducing the production of phosphatidic acid.
Biochemical and Physiological Effects:
FISP has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, FISP inhibits cell proliferation, migration, and invasion by suppressing 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-isopropyl-3-piperidinecarboxamide-mediated signaling pathways. In immune cells, FISP reduces the production of inflammatory mediators such as cytokines and chemokines by inhibiting 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-isopropyl-3-piperidinecarboxamide activity. In neurons, FISP protects against oxidative stress and apoptosis by modulating 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-isopropyl-3-piperidinecarboxamide-mediated signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
FISP has several advantages as a tool compound for scientific research. It is a highly specific inhibitor of 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-isopropyl-3-piperidinecarboxamide with no significant off-target effects. It is also stable and easy to handle, making it suitable for various lab experiments. However, FISP has some limitations, such as its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on FISP and its potential therapeutic applications. One area of interest is the development of more potent and selective 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-isopropyl-3-piperidinecarboxamide inhibitors based on the structure of FISP. Another direction is the investigation of the role of 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-isopropyl-3-piperidinecarboxamide in other diseases such as diabetes and cardiovascular diseases. Additionally, the use of FISP as a tool compound in drug discovery and development could lead to the identification of novel targets and therapeutic agents.
Applications De Recherche Scientifique
FISP has been widely used as a tool compound in scientific research to investigate the role of 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-isopropyl-3-piperidinecarboxamide in various cellular processes. 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-isopropyl-3-piperidinecarboxamide is involved in signal transduction, membrane trafficking, and cytoskeletal organization, making it an attractive target for drug development. FISP has been shown to inhibit 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-isopropyl-3-piperidinecarboxamide activity in various cell types, including cancer cells, immune cells, and neurons.
Propriétés
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-N-propan-2-ylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O4S/c1-11(2)18-16(20)12-5-4-8-19(10-12)24(21,22)15-9-13(17)6-7-14(15)23-3/h6-7,9,11-12H,4-5,8,10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEKRDALTXEITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(propan-2-yl)piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(4-acetylphenyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4854273.png)
![7-amino-2-(benzylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4854279.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,4-dimethylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4854280.png)
![6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4854288.png)
![3-methyl-5-[(3-{[(2-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4854301.png)
![2-[3-(2,4-dichlorophenoxy)propyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4854303.png)
![2-[5-(4-butoxy-3-methoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B4854306.png)

![4-bromo-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4854309.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4854340.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,5-dimethoxybenzamide](/img/structure/B4854349.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxy-6-nitrophenyl acetate](/img/structure/B4854356.png)
![1,3-dimethyl-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4854360.png)